molecular formula C20H19ClN2O2S B2826161 2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acetamide CAS No. 896615-67-1

2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acetamide

Cat. No.: B2826161
CAS No.: 896615-67-1
M. Wt: 386.89
InChI Key: ZALMSGANHVDQIG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN2O2S and its molecular weight is 386.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

Synthesis and Antimicrobial Studies : A study detailed the synthesis of derivatives related to the target compound, focusing on their antimicrobial activities. The research involved condensing ethyl (4-chlorophenoxy)acetate with various reagents to yield a series of 4-thiazolidinone and 5-methyl-4-thiazolidinone derivatives, which were then evaluated for their antimicrobial properties (Patel, Mistry, & Desai, 2009).

CRTh2 Receptor Antagonist Development : Another study focused on the hit-to-lead evolution of a novel chemotype of CRTh2 receptor antagonist, highlighting the importance of the chemical scaffold in the development of new therapeutic agents. The structure-activity relationship (SAR) and pharmacokinetic properties of the synthesized compounds were explored to identify promising candidates for further development (Pothier et al., 2012).

Antibacterial and Antifungal Activities : A series of compounds with a similar core structure were synthesized and screened for their antibacterial and antifungal activities. This research underscores the potential of these chemical entities in the development of new antimicrobial agents (Parameshwarappa et al., 2009).

QSAR Studies for Antibacterial Agents : The synthesis of various 4-oxo-thiazolidine and 2-oxo-azetidine derivatives was undertaken, followed by their evaluation against bacteria like S. aureus and E. coli. QSAR studies were conducted to understand the influence of structural and physicochemical parameters on their antibacterial activity (Desai et al., 2008).

Molecular Docking and Cytotoxicity Studies : Research into N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides highlighted their synthesis process, antimicrobial potential, and enzyme inhibition capabilities. Molecular docking studies were conducted to identify the active binding sites, offering insights into the compound's biological interactions (Siddiqui et al., 2014).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-14-3-2-4-15(11-14)20-23-17(13-26-20)9-10-22-19(24)12-25-18-7-5-16(21)6-8-18/h2-8,11,13H,9-10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALMSGANHVDQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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